molecular formula C16H17N2Na2O7P B12822835 CID 123134660

CID 123134660

Cat. No.: B12822835
M. Wt: 426.27 g/mol
InChI Key: YJGQIFHPWIIRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as CID 123134660 is a chemical entity with significant interest in various scientific fields

Chemical Reactions Analysis

CID 123134660 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 123134660 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in enzymatic reactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its interaction with specific molecular targets. In industry, it is utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 123134660 involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction leads to various biochemical and physiological effects, which are the basis for its applications in different fields .

Comparison with Similar Compounds

CID 123134660 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The comparison reveals that this compound has distinct properties that make it suitable for specific applications, setting it apart from other related compounds .

Properties

Molecular Formula

C16H17N2Na2O7P

Molecular Weight

426.27 g/mol

InChI

InChI=1S/C16H15N2O6P.2Na.H2O/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;;1H2

InChI Key

YJGQIFHPWIIRCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3.O.[Na].[Na]

Origin of Product

United States

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